3-Isopropyl-2-methoxypyridine

Description

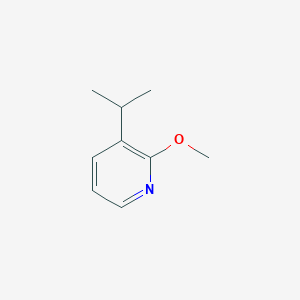

Chemical Structure and Synthesis 3-Isopropyl-2-methoxypyridine (IUPAC name: 2-methoxy-3-(propan-2-yl)pyridine) is a pyridine derivative with a methoxy group at position 2 and an isopropyl group at position 3. Its molecular formula is C₉H₁₃NO (molecular weight: 151.21 g/mol) . The compound is synthesized via alkylation of 2-methoxypyridine with isopropyl halides under strong basic conditions, followed by purification using distillation or chromatography .

Chemical Reactivity

The compound undergoes characteristic pyridine reactions, including:

- Oxidation: Forms pyridine N-oxides using oxidizing agents like KMnO₄ or CrO₃.

- Reduction: Yields reduced pyridine derivatives with LiAlH₄.

- Substitution: Reacts with electrophiles (e.g., alkyl halides) at the pyridine ring’s electron-deficient positions .

Applications

It serves as a building block in organic synthesis (e.g., Suzuki-Miyaura coupling), a ligand in biological studies, and a lead compound in drug development .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-methoxy-3-propan-2-ylpyridine |

InChI |

InChI=1S/C9H13NO/c1-7(2)8-5-4-6-10-9(8)11-3/h4-7H,1-3H3 |

InChI Key |

DQTIPNUAOHPMAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 2-methoxypyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-2-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines with various functional groups.

Scientific Research Applications

Chemistry: 3-Isopropyl-2-methoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in various coupling reactions, such as Suzuki-Miyaura coupling .

Biology: In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key differences arise from substituent types, positions, and electronic effects. Below is a comparative analysis:

Table 1: Comparative Analysis of 3-Isopropyl-2-methoxypyridine and Analogues

| Compound Name | Molecular Formula | Substituents | Key Properties/Activities | References |

|---|---|---|---|---|

| This compound | C₉H₁₃NO | 2-methoxy, 3-isopropyl | High lipophilicity; versatile reactivity in coupling reactions | |

| 3-Methoxypyridine | C₆H₇NO | 3-methoxy | Lower steric hindrance; increased solubility in polar solvents | |

| 2-Methoxy-5-methylpyridine | C₇H₉NO | 2-methoxy, 5-methyl | Enhanced electron density at position 4; used in antimicrobial studies | |

| 3-Isopropylpyridine | C₈H₁₁N | 3-isopropyl | Lacks methoxy group; reduced polarity and altered receptor binding | |

| 3-Iodo-2-methoxypyridine | C₆H₆INO | 2-methoxy, 3-iodo | Halogen substitution enables cross-coupling; potential neuroprotective activity | |

| 3-Methoxy-2-pyrrolidinylpyridine | C₁₀H₁₄N₂O | 2-pyrrolidinyl, 3-methoxy | Rigid pyrrolidine ring enhances chiral selectivity in catalysis |

Substituent Effects on Physicochemical Properties

- Lipophilicity : The isopropyl group in this compound increases Log P compared to 3-methoxypyridine (predicted Log P: ~1.8 vs. ~0.5) .

- Solubility : Methoxy groups improve water solubility, but bulky isopropyl substituents reduce it. For example, this compound is less soluble in water than 3-methoxypyridine .

- Electronic Effects : The electron-donating methoxy group activates the pyridine ring at position 4, facilitating electrophilic substitution, while the isopropyl group sterically hinders reactions at position 3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.